molecular formula C6H10F3NO B2523452 3-(Trifluoromethyl)piperidin-3-ol CAS No. 1052713-79-7

3-(Trifluoromethyl)piperidin-3-ol

Cat. No.: B2523452
CAS No.: 1052713-79-7
M. Wt: 169.147
InChI Key: SCISXSIATSHKKJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidin-3-ol typically involves the reduction of 3-(Trifluoromethyl)pyridine. This reduction can be achieved using various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . The reaction conditions often include hydrogenation under mild conditions to ensure regioselectivity and high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The use of vapor-phase reactors with catalyst fluidized-bed phases is common to optimize the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, iodosylbenzene for oxidation, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed:

Properties

IUPAC Name

3-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-3-10-4-5/h10-11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCISXSIATSHKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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